Cas no 1951444-63-5 (7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine)
![7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine structure](https://ja.kuujia.com/scimg/cas/1951444-63-5x500.png)
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 化学的及び物理的性質
名前と識別子
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- 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
- 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
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- MDL: MFCD27966259
- インチ: 1S/C13H9BrN2O2S/c14-12-9-15-8-10-6-7-16(13(10)12)19(17,18)11-4-2-1-3-5-11/h1-9H
- InChIKey: ZZDWUXHLJMSRIK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=CC2C=CN(C=21)S(C1C=CC=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 417
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 60.3
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029197629-1g |
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine |
1951444-63-5 | 97% | 1g |
$521.00 | 2023-09-02 | |
eNovation Chemicals LLC | Y0978158-5g |
7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine |
1951444-63-5 | 95% | 5g |
$2000 | 2025-02-21 | |
Alichem | A029197629-5g |
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine |
1951444-63-5 | 97% | 5g |
$1768.31 | 2023-09-02 | |
eNovation Chemicals LLC | Y0978158-1g |
7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine |
1951444-63-5 | 95% | 1g |
$655 | 2023-09-03 | |
eNovation Chemicals LLC | Y0978158-5g |
7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine |
1951444-63-5 | 95% | 5g |
$2000 | 2025-02-28 | |
Chemenu | CM365821-1g |
7-Bromo-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine |
1951444-63-5 | 95% | 1g |
$490 | 2023-01-19 | |
eNovation Chemicals LLC | Y0978158-5g |
7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine |
1951444-63-5 | 95% | 5g |
$2000 | 2024-08-02 |
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridineに関する追加情報
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Overview
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine, also known by its CAS number 1951444-63-5, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and structural versatility. The molecule incorporates a bromine atom at the 7-position and a phenylsulfonyl group at the 1-position, contributing to its unique electronic and steric properties.
The synthesis of 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves a series of carefully designed reactions, including coupling reactions and functional group transformations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, making them more accessible for research and development purposes. The phenylsulfonyl group is particularly interesting due to its ability to act as a directing group in further chemical modifications, allowing for the creation of derivatives with tailored properties.
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Recent studies have demonstrated that 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine exhibits potent inhibitory activity against several kinases, making it a valuable lead compound for drug discovery efforts. Its ability to selectively target specific kinases without significant off-target effects is particularly advantageous in the development of precision medicine.
In addition to its enzymatic activity, this compound has shown intriguing properties in terms of its pharmacokinetics. Preclinical studies indicate that it has favorable absorption and bioavailability profiles, which are essential for its potential use as an orally administered drug. Furthermore, its metabolic stability has been evaluated using advanced analytical techniques, providing insights into its suitability for long-term therapeutic applications.
The structural features of 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine also make it an attractive candidate for further structural optimization. By modifying the substituents at various positions on the pyrrolopyridine ring, researchers can explore a wide range of biological activities and optimize the compound's efficacy and safety profile. For instance, substituting the bromine atom with other halogens or electron-withdrawing groups could enhance its binding affinity to target proteins.
Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on leveraging computational chemistry tools to predict the binding modes and affinities of this compound with various biological targets. These computational studies have been complemented by experimental validations, leading to a deeper understanding of the structure-activity relationships (SAR) governing this compound's behavior.
In conclusion, 7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine represents a compelling example of how modern chemical synthesis and biological research can converge to yield compounds with significant therapeutic potential. As ongoing studies continue to unravel its full spectrum of activities and applications, this compound stands at the forefront of innovative drug discovery efforts.
1951444-63-5 (7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine) 関連製品
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